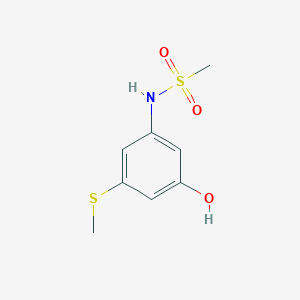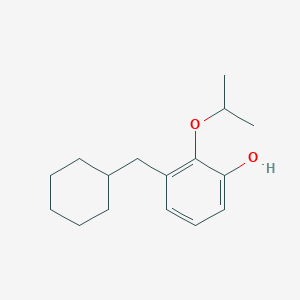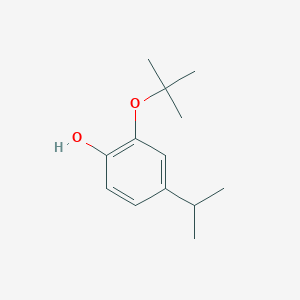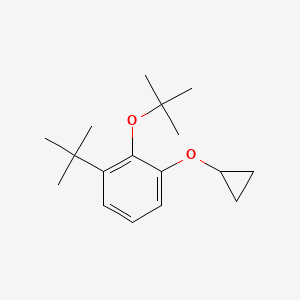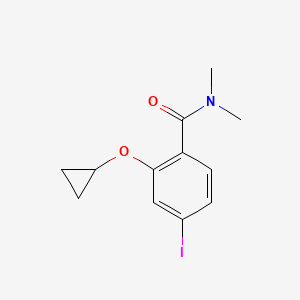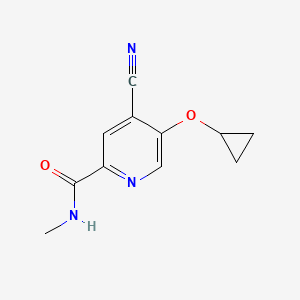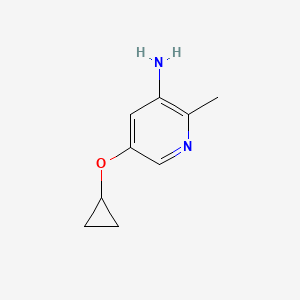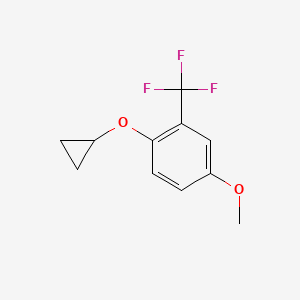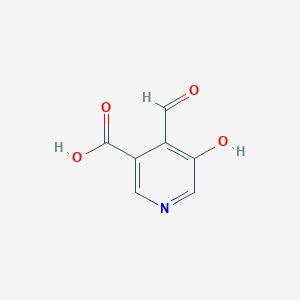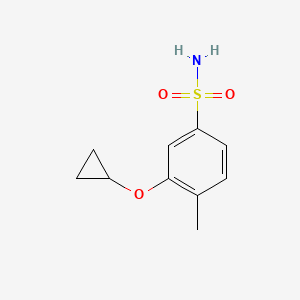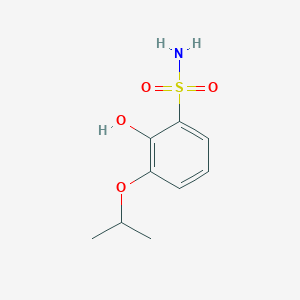
2-Hydroxy-3-isopropoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-isopropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-isopropoxybenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzenesulfonamide.
Alkylation: The hydroxy group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-Oxo-3-isopropoxybenzenesulfonamide.
Reduction: 2-Hydroxy-3-isopropoxybenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-isopropoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamides, it may have potential as an antibacterial agent.
Industry: It can be used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropoxybenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can prevent the growth and replication of bacteria. The hydroxy and isopropoxy groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxybenzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
2-Hydroxy-3-methoxybenzenesulfonamide: Contains a methoxy group instead of an isopropoxy group, which can influence its steric and electronic properties.
Uniqueness: 2-Hydroxy-3-isopropoxybenzenesulfonamide is unique due to the presence of both hydroxy and isopropoxy groups on the benzene ring. This combination of functional groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-hydroxy-3-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6(2)14-7-4-3-5-8(9(7)11)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
InChI Key |
GDOVDCNPYAJIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



